2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide
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Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide, a complex organic compound, has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine core, benzenesulfonyl group, and acetamido moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N2O3S. Its structure allows for interactions with various biological targets, which may lead to modulation of critical biological pathways.
Property | Value |
---|---|
Molecular Formula | C21H26N2O3S |
Molecular Weight | 394.51 g/mol |
CAS Number | 1021074-12-3 |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its enzyme inhibition properties, while the piperidine ring enhances binding affinity to biological targets. The acetamido group may influence the compound's solubility and bioavailability.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. For instance, studies have shown that derivatives of piperidine can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary studies on related compounds have demonstrated a broad spectrum of antimicrobial activity. For example, piperidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against various bacterial strains and fungi such as Candida albicans and Candida krusei .
Case Studies
- Anticancer Activity : In vitro studies have indicated that piperidine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Antidiabetic Effects : Research on similar compounds suggests potential hypoglycemic effects through the enhancement of insulin sensitivity and glucose uptake in muscle cells .
Research Findings
Recent docking studies have elucidated the binding interactions between the compound and target proteins. These studies provide insights into how structural modifications can enhance biological activity:
Compound | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
2-[1-(benzenesulfonyl)... | Acetylcholinesterase | -7.5 |
Similar Piperidine Deriv. | PTP1B | -8.0 |
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[1-(benzenesulfonyl)piperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16(26)23-17-11-12-21(30-2)20(14-17)24-22(27)15-18-8-6-7-13-25(18)31(28,29)19-9-4-3-5-10-19/h3-5,9-12,14,18H,6-8,13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNMJNPKKLTLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.